1-Cycloheptyl-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-cycloheptyl-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15-12-8-7-11-14(15)18-16(19)17-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOPHICZFCJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(2-ethoxyphenyl)urea typically involves the reaction of cycloheptylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Cycloheptylamine with 2-Ethoxyphenyl Isocyanate: This reaction is typically conducted in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1-Cycloheptyl-3-(2-ethoxyphenyl)urea.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Cycloheptyl-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it into an alcohol.
Scientific Research Applications
1-Cycloheptyl-3-(2-ethoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the urea scaffold significantly influence melting points, solubility, and molecular weight. Below is a comparative table of key analogs:
*Estimated based on molecular formula.
Key Observations :
- Cycloheptyl vs. Cyclohexyl: The cycloheptyl group in the target compound increases molecular weight compared to cyclohexyl analogs (e.g., 234.3 vs.
- Ethoxyphenyl vs. Fluorophenyl : The 2-ethoxyphenyl group introduces steric bulk and electron-donating effects compared to 4-fluorophenyl (in ), which may alter binding affinity in enzyme interactions.
- Heterocyclic Substituents : Compounds like 1-cycloheptyl-3-(1-methylindol-3-yl)urea (285.4 Da) exhibit higher molecular weights due to aromatic heterocycles, which may impact solubility and metabolic stability .
Hydrogen-Bonding and Crystallographic Behavior
Urea derivatives are known for their hydrogen-bonding capabilities, which influence crystal packing and solubility. For instance:
- 1-(2-Ethoxyphenyl)-3-(11-oxodibenzooxazepin-2-yl)urea : The dibenzooxazepin ring system introduces planar rigidity, likely promoting π-π stacking interactions in the solid state .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cycloheptyl-3-(2-ethoxyphenyl)urea, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling a cycloheptylamine derivative with 2-ethoxyphenyl isocyanate under anhydrous conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing unreacted intermediates. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Key Considerations : Control reaction temperature (0–5°C during isocyanate addition) to minimize side reactions like dimerization. Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the urea linkage (NH protons at δ 5.5–6.5 ppm) and substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 319.2) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Intermediate Research Questions
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
- Methodology :
- Solubility : Screen solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with sonication .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acid/alkali stress testing (0.1M HCl/NaOH, 24h) identifies hydrolysis-prone functional groups (e.g., urea bond cleavage) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to evaluate variables (stoichiometry, solvent polarity, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions .
- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and target interactions?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with crystal structures of homologous urea derivatives .
- QSAR Models : Train models on datasets of urea-based inhibitors (e.g., pIC₅₀ values) to predict activity against specific enzymes .
- Data Contradictions : Address discrepancies between in silico predictions and experimental IC₅₀ values by refining force field parameters or incorporating solvent effects .
Q. What experimental designs resolve conflicting data on substituent effects (e.g., ethoxy vs. methoxy groups)?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., 2-methoxyphenyl variant) and compare bioactivity (e.g., enzyme inhibition assays). Statistical analysis (ANOVA) identifies significant differences .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ethoxy group) to track metabolic stability via LC-MS .
Q. How can researchers optimize enantiomeric purity for chiral derivatives?
- Methodology :
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during urea bond formation .
Data Analysis & Validation
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodology :
- Replicates : Perform triplicate experiments with independent synthetic batches.
- Error Analysis : Calculate %RSD for IC₅₀ values. Use Bland-Altman plots to assess inter-lab variability .
Q. How are crystallography and spectroscopic data reconciled for structural confirmation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
